molecular formula C10H18N2O B1585336 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile CAS No. 38078-71-6

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile

Cat. No.: B1585336
CAS No.: 38078-71-6
M. Wt: 182.26 g/mol
InChI Key: KVTOSAMSZMXLKB-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile is an organic compound with the molecular formula C10H18N2O It is a derivative of piperidine, characterized by the presence of a hydroxyl group and a nitrile group on the piperidine ring

Preparation Methods

The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitrile group can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under suitable conditions.

Major products formed from these reactions include oxo derivatives, amines, and substituted piperidines, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile exerts its effects involves its ability to act as a radical scavenger. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress. This activity is particularly relevant in biological systems, where oxidative damage can lead to various diseases . The compound’s interactions with molecular targets and pathways, such as the SIRT6-HIF-1α signaling pathway, further contribute to its biological effects .

Comparison with Similar Compounds

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9(2)5-8(7-11)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTOSAMSZMXLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38078-71-6
Record name NSC300607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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